Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate typically involves the esterification of phosphoric acid with 2-ethylhexanol and 2-ethyl-6-hydroxyhexanol . The reaction is carried out under controlled conditions, often using a catalyst to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems . The process is optimized to achieve high purity and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms of the phosphate.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include different phosphates, reduced phosphates, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various chemical compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Wirkmechanismus
The mechanism of action of Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate involves its interaction with molecular targets and pathways in biological systems . It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Di-(2-Ethylhexyl) (2-Ethyl-6-Hydroxyhexyl) Phosphate include:
Tris(2-ethylhexyl) Phosphate: A precursor and related compound used as a flame retardant.
Di(2-ethylhexyl)phosphoric acid: Another organophosphate with similar properties and applications.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties . Its ability to act as both a plasticizer and a flame retardant makes it valuable in various industrial applications. Additionally, its potential biological activities and interactions with biomolecules set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C24H51O5P |
---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
bis(2-ethylhexyl) (2-ethyl-6-hydroxyhexyl) phosphate |
InChI |
InChI=1S/C24H51O5P/c1-6-11-15-22(8-3)19-27-30(26,28-20-23(9-4)16-12-7-2)29-21-24(10-5)17-13-14-18-25/h22-25H,6-21H2,1-5H3 |
InChI-Schlüssel |
AVHDWZNXZPIZCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.